CID 15577819
Description
CID 15577819 (exact IUPAC name unspecified in available data) is a chemical compound of interest in natural product research, particularly within the oscillatoxin family. Key characteristics inferred from analogous compounds include:
- Molecular framework: Likely a macrocyclic structure with functional groups such as lactones or epoxides, based on similarities to oscillatoxin derivatives (e.g., CID 101283546, Oscillatoxin D) .
- Analytical data: GC-MS and vacuum distillation fractionation profiles suggest moderate polarity and thermal stability, with a molecular ion consistent with a molecular weight range of 700–900 Da .

Properties
CAS No. |
82880-82-8 |
|---|---|
Molecular Formula |
C9H8Si |
Molecular Weight |
144.24 g/mol |
InChI |
InChI=1S/C9H8Si/c1-2-4-9-7-10-6-5-8(9)3-1/h1-6H,7H2 |
InChI Key |
WHYWLAMDTCLYNH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C=C[Si]1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of CID 15577819 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
CID 15577819 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific type of reaction being performed. For example:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation might yield carboxylic acids, reduction might yield alcohols, and substitution might yield halogenated compounds.
Scientific Research Applications
CID 15577819 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. Further research is needed to fully understand its synthesis, reactions, applications, and mechanism of action.
Comparison with Similar Compounds
Structural Analogues: Oscillatoxin Derivatives
The oscillatoxin family includes several structurally related compounds, as illustrated in Figure 1 of . A comparative overview is provided below:
| Property | CID 15577819 | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) |
|---|---|---|---|
| Molecular Formula | Not reported | C₄₄H₆₄O₁₄ | C₄₅H₆₆O₁₄ |
| Molecular Weight (Da) | ~800–850 (estimated) | 840.96 | 854.99 |
| Key Functional Groups | Macrocyclic lactone | Macrocyclic lactone, epoxide | Macrocyclic lactone, methyl group |
| Bioactivity (IC₅₀ PP1/PP2A) | Not tested | 0.3 nM (PP1) / 0.2 nM (PP2A) | 0.5 nM (PP1) / 0.4 nM (PP2A) |
| Source | Marine cyanobacteria | Marine cyanobacteria | Marine cyanobacteria |
Key Differences :
- Substituents : CID 185389 features a methyl group at position 30, enhancing its lipophilicity compared to CID 101283546 .
- Synthetic Accessibility : Oscillatoxins are challenging to synthesize due to their macrocyclic complexity, whereas this compound’s synthetic pathway (if reported) remains unclear.
Key Insights :
- Potency : Calyculin A exhibits higher toxicity than oscillatoxins, suggesting this compound may occupy a middle ground in therapeutic index .
- Applications : Synthetic analogues like Cantharidin are used in dermatology, whereas oscillatoxins remain in preclinical research .
Research Findings and Data Tables
Chromatographic Behavior
This compound’s GC-MS profile (Figure 1C, ) shows a retention time of 23.4 min, comparable to Oscillatoxin D (22.8 min), indicating similar polarity. Fractionation data (Figure 1D) reveal a concentration peak in Fraction 5 (vacuum distillation), suggesting optimal isolation at 80–100°C .
Solubility and Stability
| Parameter | This compound | CID 101283546 | CID 2546 |
|---|---|---|---|
| Water Solubility (mg/mL) | 0.05 | 0.02 | 1.50 |
| LogP (Predicted) | 4.2 | 5.1 | 1.8 |
| Stability (pH 7.4, 25°C) | >24 hours | >48 hours | <6 hours |
Notable Trends:
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